molecular formula C14H17ClN2O2S B14754158 4-(2-Chloroethyl)-3,5-dimethyl-1-(2-methylphenyl)sulfonylpyrazole

4-(2-Chloroethyl)-3,5-dimethyl-1-(2-methylphenyl)sulfonylpyrazole

Cat. No.: B14754158
M. Wt: 312.8 g/mol
InChI Key: AVIMBSLKHYPNML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloroethyl)-3,5-dimethyl-1-(2-methylphenyl)sulfonylpyrazole is a pyrazole derivative featuring a sulfonyl group at the 1-position, a 2-chloroethyl substituent at the 4-position, and methyl groups at the 3- and 5-positions. This structural combination may balance solubility and reactivity, critical for therapeutic efficacy.

Properties

Molecular Formula

C14H17ClN2O2S

Molecular Weight

312.8 g/mol

IUPAC Name

4-(2-chloroethyl)-3,5-dimethyl-1-(2-methylphenyl)sulfonylpyrazole

InChI

InChI=1S/C14H17ClN2O2S/c1-10-6-4-5-7-14(10)20(18,19)17-12(3)13(8-9-15)11(2)16-17/h4-7H,8-9H2,1-3H3

InChI Key

AVIMBSLKHYPNML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)N2C(=C(C(=N2)C)CCCl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroethyl)-3,5-dimethyl-1-(2-methylphenyl)sulfonylpyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the 2-chloroethyl group: This step involves the alkylation of the pyrazole ring with 2-chloroethyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process for commercial production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)-3,5-dimethyl-1-(2-methylphenyl)sulfonylpyrazole can undergo various types of chemical reactions, including:

    Substitution reactions: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and reduction reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding sulfides.

    Coupling reactions: The pyrazole ring can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles like amines, thiols, and alcohols, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

    Substitution reactions: Products include derivatives with various functional groups replacing the chloroethyl group.

    Oxidation and reduction reactions: Products include sulfoxides, sulfones, and sulfides.

    Coupling reactions: Products include biaryl compounds formed through the coupling of the pyrazole ring with aryl boronic acids.

Scientific Research Applications

4-(2-Chloroethyl)-3,5-dimethyl-1-(2-methylphenyl)sulfonylpyrazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)-3,5-dimethyl-1-(2-methylphenyl)sulfonylpyrazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The molecular targets and pathways involved can vary, but typically include interactions with specific proteins or receptors that are critical for the biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Alkylating Activity

The chloroethyl group in the target compound is structurally analogous to 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (), a nitrosourea with demonstrated antileukemia activity. Both compounds likely undergo hydrolysis to generate reactive ethylenimine intermediates, enabling DNA alkylation. However, the absence of a nitrosourea moiety in the pyrazole derivative may reduce carbamoylating activity, which associates with higher toxicity. This could theoretically improve the therapeutic index compared to nitrosoureas .

Physicochemical Properties

  • Lipophilicity: The octanol/water distribution coefficient (log P) is a key determinant of bioavailability.
  • Stability : Pyrazole derivatives generally exhibit greater chemical stability than nitrosoureas, which degrade rapidly in plasma (e.g., half-life ~5 minutes for nitrosoureas ). The sulfonyl group may further stabilize the molecule against hydrolysis.

Pharmacokinetics

  • Distribution : Unlike 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, which achieves high cerebrospinal fluid concentrations (3× plasma levels ), the sulfonyl group in the target compound may restrict CNS penetration due to increased polarity.
  • Metabolism : Pyrazole rings are typically metabolized via oxidation, whereas nitrosoureas degrade into isocyanates and amines (). The 3,5-dimethyl groups may slow hepatic metabolism, prolonging half-life.

Data Table: Comparative Analysis

Compound Molecular Weight log P Alkylating Activity Carbamoylating Activity Key Feature
Target Compound ~340 (est.) ~1.8* Moderate None Sulfonyl group, chloroethyl
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea 214.7 2.5 High High Nitrosourea, cyclohexyl
Bendamustine Related Compound G 353.86 N/A High N/A Imidazobenzothiazine, chloroethyl
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethylpyrazole 310.7 ~3.0* Low None Trifluoromethyl, sulfanyl

*Estimated based on structural fragments.

Research Findings and Implications

  • Therapeutic Potential: The target compound’s moderate alkylating activity and absence of carbamoylation may position it as a candidate for solid tumors with reduced hematologic toxicity compared to nitrosoureas .
  • Optimization Opportunities : Introducing electron-withdrawing groups (e.g., trifluoromethyl) could enhance alkylating efficiency, as seen in , without compromising stability.

Biological Activity

4-(2-Chloroethyl)-3,5-dimethyl-1-(2-methylphenyl)sulfonylpyrazole is a compound of interest due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the synthesis, characterization, and biological evaluations of this compound, providing insights into its efficacy and potential applications in medicinal chemistry.

Synthesis and Characterization

The synthesis of 4-(2-Chloroethyl)-3,5-dimethyl-1-(2-methylphenyl)sulfonylpyrazole typically involves multi-step reactions starting from readily available pyrazole precursors. The characterization of the compound can be performed using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies indicate that compounds with similar structures demonstrate activity against a range of bacterial strains, including Escherichia coli and Salmonella spp. . The antimicrobial mechanism is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundActivity Against E. coli (IC50 µg/mL)Activity Against Salmonella (IC50 µg/mL)
4-(2-Chloroethyl)-3,5-dimethyl-1-(2-methylphenyl)sulfonylpyrazoleTBDTBD
Celecoxib (control)12.515.0

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. For example, compounds structurally related to 4-(2-Chloroethyl)-3,5-dimethyl-1-(2-methylphenyl)sulfonylpyrazole have shown promising results in inhibiting cancer cell proliferation in vitro. The evaluation typically involves testing against various cancer cell lines using the MTT assay to determine IC50 values.

Cell LineIC50 (µg/mL)Reference Compound (Doxorubicin) IC50 (µg/mL)
HepG-2 (liver cancer)TBD0.49
HCT-116 (colon cancer)TBD0.36

Case Studies

  • Anticancer Screening : A study evaluated the anticancer activity of several pyrazole derivatives against HepG-2 and HCT-116 cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin, suggesting potential for development as anticancer agents .
  • Antimicrobial Efficacy : In a comparative study, several pyrazole derivatives were tested for their antimicrobial activity against clinical isolates of bacteria. The results demonstrated that some compounds displayed significant inhibition zones against both Gram-positive and Gram-negative bacteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.